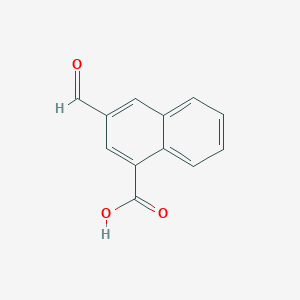
5-Chloro-3-methylquinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-methylquinolin-8-ol is a quinoline derivative with the molecular formula C10H8ClNO. This compound is known for its diverse biological activities and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methylquinolin-8-ol can be achieved through several methods. One common approach involves the chlorination of 8-hydroxyquinoline followed by methylation. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and methylating agents like methyl iodide .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and methylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3-methylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
5-Chloro-3-methylquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound exhibits antimicrobial and antiviral activities, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its anticancer and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-methylquinolin-8-ol involves its interaction with various molecular targets. It can inhibit the activity of enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division. This mechanism is similar to that of other quinoline derivatives, which are known to exhibit antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-8-hydroxyquinoline
- 8-Hydroxyquinoline
- 5,7-Dichloro-8-hydroxyquinoline
- 2-Methyl-8-quinolinol
Uniqueness
5-Chloro-3-methylquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups on the quinoline ring enhances its reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
61380-78-7 |
|---|---|
Fórmula molecular |
C10H8ClNO |
Peso molecular |
193.63 g/mol |
Nombre IUPAC |
5-chloro-3-methylquinolin-8-ol |
InChI |
InChI=1S/C10H8ClNO/c1-6-4-7-8(11)2-3-9(13)10(7)12-5-6/h2-5,13H,1H3 |
Clave InChI |
UFEVEKUEVOSRJT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC(=C2N=C1)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methoxy-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B11901718.png)

![2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11901728.png)










